4H-Furo[3,2-b]pyrrole: Structural Architecture, Synthesis, and Reactivity
4H-Furo[3,2-b]pyrrole: Structural Architecture, Synthesis, and Reactivity
Topic: 4H-furo[3,2-b]pyrrole chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 4H-furo[3,2-b]pyrrole scaffold represents a distinct class of heteropentalenes—bicyclic aromatic systems containing 10
Chemical Constitution and Electronic Properties
Structural Definition and Numbering
The 4H-furo[3,2-b]pyrrole system consists of a furan ring fused to a pyrrole ring across the furan 3,2-bond and the pyrrole b-bond.[1] The IUPAC numbering scheme prioritizes the oxygen atom as position 1, assigning the nitrogen atom to position 4 to maintain the lowest locant set for heteroatoms.
Electronic Character:
Unlike its isomer 4H-furo[2,3-b]pyrrole, the [3,2-b] system exhibits enhanced aromatic stability due to more efficient orbital overlap in the fused system. It functions as an electron-rich heteropentalene, making it highly susceptible to electrophilic aromatic substitution (EAS). The nitrogen lone pair contributes significantly to the
Figure 1: Atom numbering scheme for 4H-furo[3,2-b]pyrrole. Note the fusion at bonds 3a-6a.
Synthetic Strategies: The Hemetsberger–Knittel Protocol[8][9]
While various methods exist (e.g., multicomponent reactions), the Hemetsberger–Knittel (HK) synthesis remains the gold standard for constructing the 4H-furo[3,2-b]pyrrole core, particularly when 5-carboxylate functionalization is required for further derivatization.
Mechanistic Rationale
The HK reaction utilizes a vinyl azide intermediate derived from a furaldehyde. The choice of starting material dictates the fusion isomer:
-
Furan-2-carbaldehyde
Furo[2,3-b]pyrrole -
Furan-3-carbaldehyde
Furo[3,2-b]pyrrole (Target)
The transformation proceeds via thermal decomposition of the azide to a nitrene, which inserts into the adjacent C-H bond of the furan ring. This route is preferred for its reliability and the stability of the ester intermediate, which serves as a versatile handle for library generation.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate.
Reagents:
-
Furan-3-carbaldehyde (Starting Material)
-
Methyl azidoacetate
-
Sodium methoxide (NaOME) / Methanol (MeOH)
-
Xylene (for thermolysis)
Workflow:
-
Condensation (Formation of Vinyl Azide):
-
Dissolve sodium metal (4 equiv) in anhydrous MeOH at 0°C.
-
Add a mixture of furan-3-carbaldehyde (1 equiv) and methyl azidoacetate (4 equiv) dropwise over 30 minutes.
-
Stir at -10°C to 0°C for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of aldehyde. The product, methyl 2-azido-3-(3-furyl)acrylate, precipitates as a yellow solid.
-
Pour into ice water, filter, and dry. (Yield: ~60-75%).[7]
-
-
Thermolysis (Cyclization):
-
Dissolve the vinyl azide in boiling xylene (concentration ~0.1 M to prevent polymerization).
-
Reflux for 1-2 hours. Nitrogen gas (
) evolution will be observed. -
Mechanism:[3][8] The azide decomposes to a nitrene, which attacks the C-2 position of the furan ring, followed by a [1,5]-hydrogen shift to aromatize.
-
Cool the solution. The product often crystallizes upon cooling or can be precipitated with hexane.
-
-
Purification:
-
Recrystallize from methanol/toluene.
-
Validation:
H NMR (DMSO-d ) should show the NH signal at ~11.0-12.0 ppm and ester methyl at 3.8 ppm.
-
Figure 2: The Hemetsberger–Knittel synthetic pathway for the furo[3,2-b]pyrrole scaffold.
Reactivity Profile and Functionalization
The 4H-furo[3,2-b]pyrrole core is an electron-rich system.[9] Understanding its regioselectivity is critical for designing derivatives.
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring is more electron-rich than the furan ring. Consequently, electrophiles preferentially attack the pyrrole moiety.
-
Position 5 (Alpha to N): If unsubstituted (e.g., after decarboxylation), this is the most reactive site.
-
Position 6 (Beta to N): Secondary site of reactivity if C-5 is blocked.
-
Position 2 (Alpha to O): Reactive under forcing conditions or if the pyrrole ring is fully substituted/deactivated.
Key Transformations
-
Vilsmeier-Haack Formylation: Reaction with
typically introduces a formyl group at C-5 (or C-2 if C-5 is blocked), providing a handle for Knoevenagel condensations. -
Hydrazinolysis: The C-5 ester (from HK synthesis) is readily converted to a carbohydrazide (
) using hydrazine hydrate. This intermediate is a precursor for forming fused triazine rings or metal complexes (Cu, Ni, Co) with potential biological activity. -
N-Alkylation: The pyrrole NH (pKa ~16) can be deprotonated with bases like NaH or
to introduce alkyl or aryl groups (e.g., benzyl, trityl) at position 4.
Figure 3: Divergent synthesis from the 5-carboxylate precursor.
Physical and Spectroscopic Data[4]
The following data serves as a reference for validating the synthesis of the methyl ester derivative (Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate).
| Property | Value / Observation | Notes |
| Melting Point | 160–165 °C (Esters) | Increases to >250 °C for hydrazides/amides. |
| Broad singlet, exchangeable with D | ||
| Highly deshielded due to | ||
| Typical aromatic region. | ||
| If ester is present. | ||
| IR Spectroscopy | 3200–3400 cm | Sharp/Broad depending on H-bonding. |
| 1680–1700 cm | Ester carbonyl. | |
| Solubility | DMSO, DMF, Acetone (Hot) | Poor solubility in water and non-polar solvents. |
Applications in Drug Discovery
Medicinal Chemistry
The furo[3,2-b]pyrrole scaffold is a bioisostere of indole. Replacing the benzene ring of indole with a furan ring alters the metabolic stability and hydrogen bond acceptor capability (via the furan oxygen).
-
Antibacterial Agents: Derivatives (specifically hydrazide-hydrazones) have shown efficacy against Gram-negative bacteria (E. coli) and Gram-positive bacteria (M. luteus).
-
Kinase Inhibition: The planar structure fits well into ATP-binding pockets of kinases. The NH and C=O motifs (in ester/amide derivatives) can form critical H-bonds with hinge region residues.
Organic Electronics
Due to its planar, conjugated 10
-
Organic Photovoltaics (OPV): As a donor unit in push-pull copolymers.
-
Fluorescent Dyes: High quantum yields are often observed in rigidified derivatives.
References
-
Hemetsberger, H., & Knittel, D. (1972).[8] Synthese und Thermolyse von
-Azidoacrylestern.[8] Monatshefte für Chemie, 103, 194–204.[8] Link -
Zemanová, I., et al. (2017).[3] Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. Arkivoc, 2017(5), 204-215. Link
-
Krutošíková, A., et al. (2010). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, Co and Ni Complexes. Molecules, 15(12), 8915-8927. Link
-
PubChem. (n.d.). 4H-furo[3,2-b]pyrrole.[1][2][3][4][5][10][11][12] National Library of Medicine. Link
-
Sleziak, R., & Krutošíková, A. (1999). Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes.[3] Collection of Czechoslovak Chemical Communications, 64(7), 1135-1146. Link
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